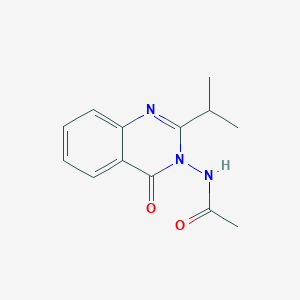
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a type of quinazolinone derivative that possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, cell growth, and viral replication. For instance, it has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical And Physiological Effects
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. Moreover, it has been found to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone in lab experiments is its broad range of biological activities, which makes it a potential candidate for the development of novel therapeutics. Moreover, it has been found to exhibit low toxicity and high selectivity towards cancer cells, which makes it a promising anti-cancer agent. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Future Directions
There are several future directions for the research on 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone. One of the potential directions is the development of novel derivatives of this compound with improved solubility and bioavailability. Moreover, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets and signaling pathways. Additionally, the potential of this compound as a therapeutic agent for various diseases, such as cancer and viral infections, needs to be explored further in preclinical and clinical studies.
Synthesis Methods
The synthesis of 3-Acetylamino-2-isopropyl-4(3H)-quinazolinone involves a multi-step process that includes the condensation of anthranilic acid with isopropylamine, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by cyclization of the intermediate compound with phosphorus oxychloride. The purity and yield of the compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines and chemokines. Moreover, it has been shown to possess anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to possess anti-viral activity against the influenza virus and herpes simplex virus.
properties
CAS RN |
144522-58-7 |
|---|---|
Product Name |
3-Acetylamino-2-isopropyl-4(3H)-quinazolinone |
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)12-14-11-7-5-4-6-10(11)13(18)16(12)15-9(3)17/h4-8H,1-3H3,(H,15,17) |
InChI Key |
IABUZCGOUHAHQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)C |
Pictograms |
Acute Toxic |
synonyms |
3-ACETYLAMINO-2-ISOPROPYL-4(3H)-QUINAZO& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




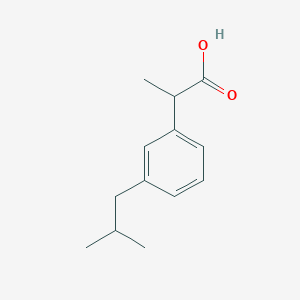
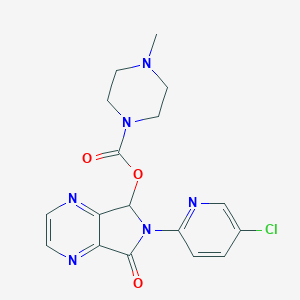
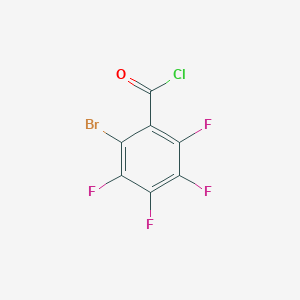
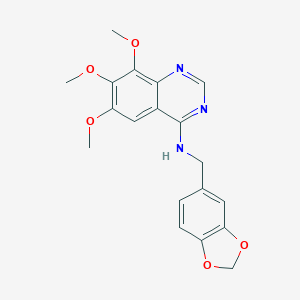
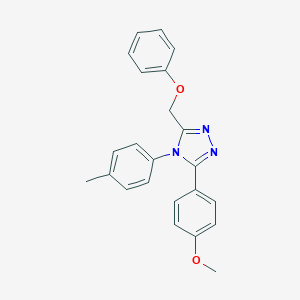
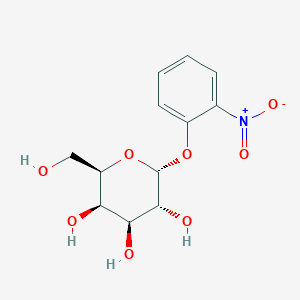
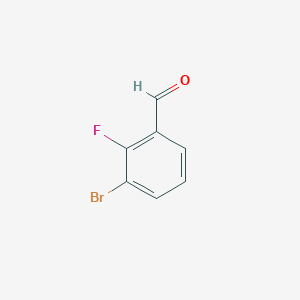
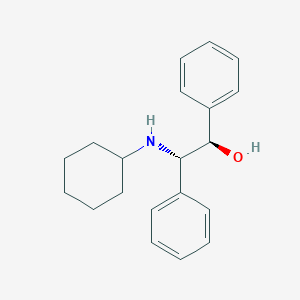
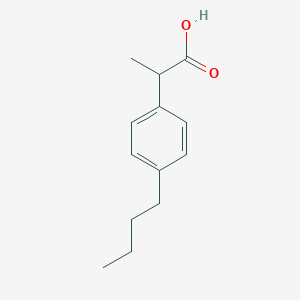
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)
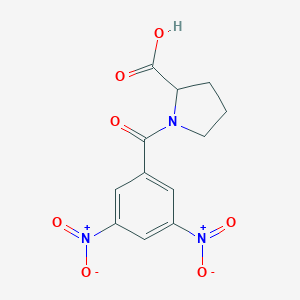
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)